molecular formula C12H5Cl5 B1594317 2,2',4,5,6'-Pentachlorobiphenyl CAS No. 68194-06-9

2,2',4,5,6'-Pentachlorobiphenyl

Cat. No.: B1594317
CAS No.: 68194-06-9
M. Wt: 326.4 g/mol
InChI Key: BWWVXHRLMPBDCK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2’,4,5,6’-Pentachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . It also interacts with the estrogen receptor, a nuclear hormone receptor involved in the regulation of eukaryotic gene expression .

Cellular Effects

The cellular effects of 2,2’,4,5,6’-Pentachlorobiphenyl are diverse and complex. For instance, it has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . In zebrafish embryos exposed to 2,2’,4,5,6’-Pentachlorobiphenyl, there was a dose-dependent reduction of brain sizes with increased brain cell death .

Molecular Mechanism

The molecular mechanism of 2,2’,4,5,6’-Pentachlorobiphenyl involves interactions with various biomolecules. For example, it has been shown to inhibit the enzyme DDC, which catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .

Dosage Effects in Animal Models

In animal models, the effects of 2,2’,4,5,6’-Pentachlorobiphenyl can vary with different dosages. For instance, in zebrafish embryos, there was a dose-dependent reduction of brain sizes with increased brain cell death when exposed to 2,2’,4,5,6’-Pentachlorobiphenyl .

Metabolic Pathways

It has been shown that PCBs can be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .

Transport and Distribution

It is known that PCBs are lipophilic compounds and can cross the blood-brain barrier and enter the brain .

Subcellular Localization

It is known that PCBs are found in various tissues, including the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,5,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,4,5,6’-Pentachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of large-scale reactors and stringent control of reaction parameters to ensure the production of specific PCB congeners . the production of PCBs has been banned in many countries due to their environmental and health hazards .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,5,6’-Pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,2’,4,5,6’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Its distinct properties make it a valuable compound for research on PCB toxicity, environmental fate, and remediation .

Properties

IUPAC Name

1,2,4-trichloro-5-(2,6-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWVXHRLMPBDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867525
Record name 2,2',4,5,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68194-06-9
Record name PCB 102
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68194-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',4,5,6'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5,6'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,6'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NOS5F84W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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